molecular formula C12H17FN2O2 B12649841 1-(p-Fluorophenyl)piperazinium acetate CAS No. 94135-91-8

1-(p-Fluorophenyl)piperazinium acetate

Cat. No.: B12649841
CAS No.: 94135-91-8
M. Wt: 240.27 g/mol
InChI Key: WONJAZCBCOIPRF-UHFFFAOYSA-N
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Description

1-(p-Fluorophenyl)piperazinium acetate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a p-fluorophenyl group and an acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(p-Fluorophenyl)piperazinium acetate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of 1-(p-fluorophenyl)piperazine with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the acetate salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(p-Fluorophenyl)piperazinium acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The p-fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(p-Fluorophenyl)piperazinium acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex piperazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(p-Fluorophenyl)piperazinium acetate involves its interaction with specific molecular targets and pathways. The compound is known to act as an agonist or antagonist at certain receptor sites, particularly serotonin receptors. This interaction can modulate neurotransmitter release and influence various physiological processes. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)piperazine: Similar structure with a bromine atom instead of a fluorine atom.

    1-(3-Chloro-4-fluorophenyl)piperazine: Contains both chlorine and fluorine atoms on the phenyl ring.

    Para-Fluorophenylpiperazine: A closely related compound with similar pharmacological properties.

Uniqueness

1-(p-Fluorophenyl)piperazinium acetate is unique due to its specific substitution pattern and the presence of the acetate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

94135-91-8

Molecular Formula

C12H17FN2O2

Molecular Weight

240.27 g/mol

IUPAC Name

acetic acid;1-(4-fluorophenyl)piperazine

InChI

InChI=1S/C10H13FN2.C2H4O2/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;1-2(3)4/h1-4,12H,5-8H2;1H3,(H,3,4)

InChI Key

WONJAZCBCOIPRF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CN(CCN1)C2=CC=C(C=C2)F

Origin of Product

United States

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